

# Paquinimod for Scleroderma and Fibrosis: A Technical Guide

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Compound of Interest		
Compound Name:	Paquinimod	
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#### 1.0 Introduction

Systemic sclerosis (SSc), or scleroderma, is a complex autoimmune disease marked by immune dysfunction, vasculopathy, and excessive fibrosis of the skin and internal organs.[1][2] The accumulation of extracellular matrix by activated myofibroblasts is a central feature of the disease, leading to significant morbidity and mortality.[1] Despite advances in understanding its pathogenesis, there remains a high unmet medical need for effective anti-fibrotic therapies.

Paquinimod (ABR-215757) is an orally active, small-molecule immunomodulatory compound belonging to the quinoline-3-carboxamide class.[1][3] It has demonstrated anti-inflammatory and anti-fibrotic effects in various preclinical models of autoimmune disease and has been investigated for its therapeutic potential in SSc.[1][3][4] This technical guide provides a comprehensive overview of Paquinimod, focusing on its mechanism of action, preclinical data in fibrosis models, and clinical findings in systemic sclerosis for an audience of researchers and drug development professionals.

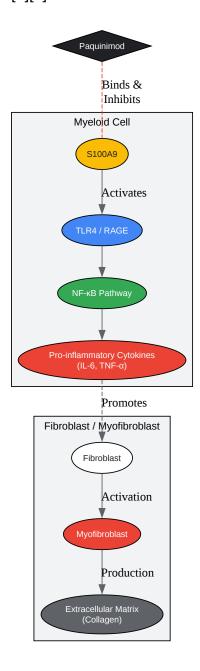
#### 2.0 Mechanism of Action

**Paquinimod**'s primary mechanism of action involves targeting the S100A9 protein, a damage-associated molecular pattern (DAMP) molecule.[3][5][6] S100A9, often found as a heterodimer with S100A8 (calprotectin), is upregulated during inflammation and is secreted by myeloid cells like neutrophils and monocytes.[7][8] It acts as a pro-inflammatory mediator by binding to and activating pattern recognition receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[6][7][8][9]



This interaction on myeloid cells triggers downstream signaling cascades, including the NF-kB pathway, which promotes the transcription of pro-inflammatory cytokines and chemokines, leading to the recruitment and activation of immune cells at sites of injury.[7][10][11] In the context of fibrosis, this sustained inflammation contributes to the activation of fibroblasts into collagen-producing myofibroblasts.

**Paquinimod** binds to S100A9 and functionally inhibits its interaction with TLR4 and RAGE.[6] [7][9] By blocking this critical signaling axis, **Paquinimod** modulates the innate immune response, reduces the infiltration and activation of myeloid cells, and subsequently dampens the downstream fibrotic processes.[3][6]





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## **Diagram 1. Paquinimod**'s inhibitory action on the S100A9-TLR4 signaling pathway.

#### 3.0 Preclinical Evidence

**Paquinimod** has demonstrated significant anti-fibrotic activity across multiple, well-characterized animal models of fibrosis.

3.1 Efficacy in a Genetic Model of Scleroderma (Tsk-1 Mouse)

The Tight skin 1 (Tsk-1) mouse is a genetic model that spontaneously develops skin fibrosis resembling human SSc.[1] Studies using this model have provided key insights into **Paquinimod**'s in vivo efficacy.

## Experimental Protocol:

- Model: Seven-week-old female B6.Cg-Fbn1(Tsk)/J (Tsk-1) mice were used.[1]
- Treatment: Paquinimod was administered in the drinking water at doses of 5 or 25 mg/kg/day for 8 weeks. A vehicle group served as the control.[1][2]
- Endpoints: Skin fibrosis was the primary outcome, assessed through multiple methods.
  - Histology: Skin thickness was measured from tissue sections.
  - $\circ$  Immunohistochemistry: The number of  $\alpha$ -SMA positive myofibroblasts was quantified.[1]
  - Biochemistry: Total collagen content in skin biopsies was determined using a hydroxyproline assay.[1]
  - Gene Expression: Real-time PCR was used to analyze the expression of fibrotic and inflammatory markers.[1]
  - Immunophenotyping: Macrophage polarization (M1 vs. M2 phenotype) in the skin was analyzed.[1]



 Statistical Analysis: The Mann-Whitney nonparametric two-tailed rank test was used for comparisons between groups.[1]

Table 1: Summary of **Paquinimod** Efficacy in the Tsk-1 Mouse Model

Parameter	Vehicle Control	Paquinimod (5-25 mg/kg/day)	Outcome
Skin Thickness	Increased	Significantly Reduced	Anti-fibrotic effect[1]
Myofibroblast Count	Elevated	Significantly Decreased	Anti-fibrotic effect[1]
Hydroxyproline Content	Elevated	Significantly Decreased	Reduced collagen deposition[1]
Macrophage Phenotype	Pro-fibrotic M2	Shift towards M1 phenotype	Immunomodulatory effect[1]
TGF-β Response	Increased	Reduced	Inhibition of pro- fibrotic signaling[1]

| Serum Auto-antibodies (IgG) | Increased | Abrogated | Systemic immune modulation[1] |

3.2 Efficacy in Chemically-Induced Fibrosis Models

### 3.2.1 Bleomycin-Induced Lung Fibrosis

The bleomycin (BLM)-induced fibrosis model is widely used to study the pathogenesis of skin and lung fibrosis and to evaluate potential therapies.[12][13][14] In this model, bleomycin administration induces an inflammatory response that progresses to fibrosis.[14]

## Experimental Protocol:

 Model: Mice receive repeated subcutaneous or intranasal administration of bleomycin to induce fibrosis. A common protocol involves daily or every-other-day subcutaneous injections of BLM (e.g., 1 mg/mL) for 4 weeks.[13][14]

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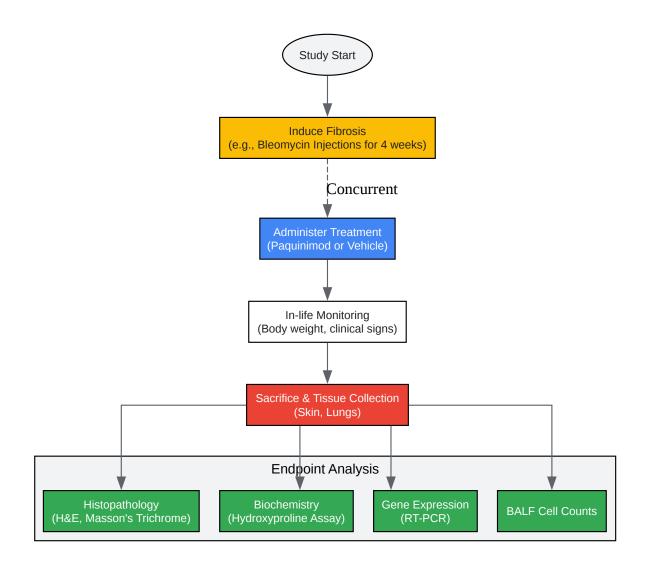


 Treatment: Paquinimod administration is typically initiated concurrently with or shortly after the first BLM injection.[11]

## • Endpoints:

- Histopathology: Lung sections are stained with Masson's trichrome to assess the extent of fibrotic changes.[11]
- Biochemistry: Hydroxyproline content in lung tissue is quantified as a measure of total collagen.[11][15]
- Bronchoalveolar Lavage Fluid (BALF) Analysis: The number and type of inflammatory cells (e.g., lymphocytes, neutrophils) in the BALF are counted.[11][15]
- Gene/Protein Expression: Analysis of markers for endothelial-mesenchymal transition (EndMT), such as  $\alpha$ -SMA, and other fibrotic markers is performed.[11][16]
- Statistical Analysis: Group comparisons are typically performed using one-way ANOVA or appropriate non-parametric tests.[16]





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**Diagram 2.** General experimental workflow for a preclinical fibrosis model.

Table 2: Summary of Paquinimod Efficacy in Bleomycin-Induced Lung Fibrosis



Parameter	Bleomycin Control	Bleomycin + Paquinimod	Outcome
Fibrotic Pathological Changes	Severe	Ameliorated	Anti-fibrotic effect[11]
Lung Hydroxyproline Content	Significantly Increased	Significantly Reduced	Reduced collagen deposition[11][15]
BALF Lymphocytes & Neutrophils	Increased	Reduced	Anti-inflammatory effect[11][15]

| Endothelial-Mesenchymal Transition (EndMT) | Increased | Suppressed | Inhibition of a key fibrotic process[11] |

## 3.2.2 Liver Fibrosis (N-IF Mouse Model)

To demonstrate broader anti-fibrotic potential, **Paquinimod** was tested in the NOD-Inflammation Fibrosis (N-IF) mouse model, which spontaneously develops chronic liver inflammation and fibrosis.[4][17]

## Experimental Protocol:

- Model: N-IF mice, which already exhibit established fibrosis at 8 weeks of age.[17]
- Treatment: Paquinimod was administered for 4 to 10 weeks, starting after disease onset.[4]
- Endpoints:
  - Histology: Liver sections were stained with Masson's trichrome to visualize collagen deposits.[4]
  - Biochemistry: Liver hydroxyproline levels were measured to quantify collagen.[4]
  - Flow Cytometry: Liver-infiltrating immune cells, including CD11b+ myeloid cells and M2-like macrophages (CD11b+ F4/80+ CD206+), were quantified.[4][17]



Table 3: Summary of **Paquinimod** Efficacy in the N-IF Liver Fibrosis Model

Parameter	Untreated N-IF Mice	Paquinimod- Treated N-IF Mice	Outcome
Liver Fibrosis (Collagen)	Established and Progressive	Significantly Reduced	Reversal of established fibrosis[4][17]
Liver Inflammation (CD45+ cells)	Increased	Significantly Reduced	Anti-inflammatory effect[4]
CD11b+ Myeloid Cells	Increased	Reduced	Myeloid cell modulation[4]

| M2-like Macrophages (CD206+) | Increased | Reduced | Polarization away from pro-fibrotic phenotype[17] |

## 4.0 Clinical Studies in Systemic Sclerosis

The preclinical findings prompted investigation of **Paquinimod** in SSc patients. A key study was a Phase 2a, open-label trial designed to assess safety and biomarker responses.[5][18]

## 4.1 Phase 2a Biomarker Study (NCT01487551)

This multicenter, open-label, single-arm study provided the first human data for **Paquinimod** in an SSc population.[6][18][19]

## Experimental Protocol:

- Population: Nine patients with rapidly progressive diffuse cutaneous SSc were enrolled and completed the study.[3][18]
- Treatment: Patients received 3 mg/day of oral Paquinimod for 8 weeks, followed by a 4week follow-up period.[3][18]
- Endpoints & Assessments:

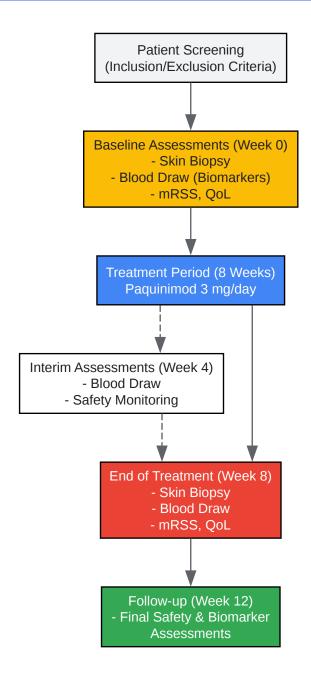
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- Primary: Changes in disease-related biomarkers.
- Skin Biopsies: Punch biopsies were collected from lesional skin at baseline and week 8.[3]
   [18] Myofibroblast counts were determined by immunohistochemical staining for α-SMA.[6]
   Gene expression analysis (e.g., for type I IFN-regulated genes, CCR2) was performed using real-time PCR.[6]
- Blood Samples: Collected at baseline, during treatment, and at follow-up.[18] Serum was analyzed for chemokine (C-C motif) ligand 2 (CCL2) levels.[18] Plasma was assessed for type I interferon (IFN) activity.[18]
- Safety: Adverse events (AEs) were monitored throughout the study.[18]
- Clinical: Modified Rodnan Skin Score (mRSS) and Quality of Life (QoL) were assessed as secondary endpoints.[6][18]
- Statistical Analysis: A two-sided Wilcoxon signed-rank test was used to compare baseline and end-of-treatment values.[20]





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Diagram 3. Workflow of the NCT01487551 open-label clinical trial.

Table 4: Summary of Phase 2a Clinical Trial (NCT01487551) Results



Parameter	Baseline	Week 8 (End of Treatment)	Outcome
Efficacy Biomarkers			
Myofibroblast Count (Skin)	Reference	Median reduction of 10% (p=0.023)	Suggests anti-fibrotic activity[3][18]
Serum CCL2 Level	Reference	Reduced in 7 of 9 patients	Modulation of a key pro-fibrotic chemokine[18]
Type I IFN Activity (Skin Genes)	Reference	Trend towards reduction	Suggests modulation of innate immunity[18]
Pro-fibrotic Gene Expression (e.g., CCR2)	Reference	Down-regulated	Target engagement in skin[6]
Modified Rodnan Skin Score (mRSS)	28 ± 10 (mean ± SD)	No significant change	Expected for a short- term biomarker study[6][18]
Safety			
Adverse Events (AEs)	N/A	Mild to moderate	Well-tolerated[6][18]

| Most Common AEs | N/A | Arthralgia (n=3), Headache (n=3) | Expected AE profile[18] |

## 5.0 Summary and Future Directions

**Paquinimod** is an immunomodulatory agent that targets the S100A9/TLR4 signaling axis, a key pathway in innate immunity and inflammation that contributes to fibrosis. Preclinical studies have consistently demonstrated its anti-fibrotic efficacy in diverse and relevant models of scleroderma, lung, and liver fibrosis. These studies show that **Paquinimod** can reduce collagen deposition, decrease myofibroblast numbers, and modulate the immune environment by shifting macrophages away from a pro-fibrotic phenotype.[1][11][17]

The findings from the Phase 2a clinical trial in SSc patients, though limited by its small size and short duration, are encouraging. The significant reduction in skin myofibroblasts, a key cell type



driving fibrosis, along with favorable changes in other biomarkers like CCL2 and IFN-regulated genes, suggests that **Paquinimod** exerts a pharmacological effect in SSc patients.[3][6][18] The drug was also found to be well-tolerated.[18]

Together, the data support the continued investigation of **Paquinimod** as a potential therapy for systemic sclerosis and other fibrotic diseases. Future research should focus on larger, placebocontrolled clinical trials of longer duration to definitively establish the clinical efficacy of **Paquinimod** on skin and internal organ fibrosis, building upon the promising biomarker and preclinical results.

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## References

- 1. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. sclerodermanews.com [sclerodermanews.com]
- 6. FRI0496 An Open-Label Study to Evaluate Biomarkers and Safety in Systemic Sclerosis (SSC) Patients Treated with Paquinimod (ABR-215757) | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. Overexpression of S100A9 in obesity impairs macrophage differentiation via TLR4-NFkB-signaling worsening inflammation and wound healing [thno.org]
- 8. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 9. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]



- 10. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pu... [ouci.dntb.gov.ua]
- 11. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mirodenafil ameliorates skin fibrosis in bleomycin-induced mouse model of systemic sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 14. inotiv.com [inotiv.com]
- 15. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pulmonary fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis | PLOS One [journals.plos.org]
- 18. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
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